molecular formula C23H30FNO B458853 N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine CAS No. 497248-49-4

N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine

Cat. No.: B458853
CAS No.: 497248-49-4
M. Wt: 355.5g/mol
InChI Key: MSNDYHDGMIZQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine typically involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. One common route involves the alkylation of a 2-fluorophenylmethylamine derivative with a suitable oxane precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but with a methoxy group instead of a fluorophenyl group.

    4,4’-Difluorobenzophenone: Contains a difluorobenzophenone core, differing in the substitution pattern and functional groups.

Uniqueness

N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

497248-49-4

Molecular Formula

C23H30FNO

Molecular Weight

355.5g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine

InChI

InChI=1S/C23H30FNO/c1-18(2)22-16-23(13-15-26-22,20-9-4-3-5-10-20)12-14-25-17-19-8-6-7-11-21(19)24/h3-11,18,22,25H,12-17H2,1-2H3

InChI Key

MSNDYHDGMIZQPJ-UHFFFAOYSA-N

SMILES

CC(C)C1CC(CCO1)(CCNCC2=CC=CC=C2F)C3=CC=CC=C3

Canonical SMILES

CC(C)C1CC(CCO1)(CCNCC2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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